An In-depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Acetyl-2,2-difluoro-1,3-benzodioxole: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS No. 126120-83-0), a fluorinated aromatic ketone that has emerged as a valuable intermediate in the fields of pharmaceutical and agrochemical research. The strategic incorporation of the difluoromethylene-dioxy bridge imparts unique electronic properties and metabolic stability to parent molecules, making this scaffold a "privileged structure" in medicinal chemistry.[1] This document details the physicochemical properties, outlines the logical synthetic pathways, provides a predictive analysis of its spectroscopic signatures, and discusses its applications as a critical building block for complex therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs.
Introduction and Strategic Importance
4-Acetyl-2,2-difluoro-1,3-benzodioxole is a crystalline solid that serves as a crucial building block in organic synthesis.[2] Its structure is characterized by a benzodioxole ring system where the methylene bridge has been gem-difluorinated, and an acetyl group is substituted at the 4-position. This unique combination of functional groups offers several advantages in the design of bioactive molecules.
The 2,2-difluoro-1,3-benzodioxole moiety is a bioisostere of the more common 1,3-benzodioxole (methylenedioxybenzene) group found in numerous natural products and pharmaceuticals. The high electronegativity and metabolic stability of the C-F bonds can significantly enhance key drug-like properties, including:
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Metabolic Stability: The difluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[1]
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Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[1]
-
Binding Affinity: The unique electronic properties of the difluorinated ring can alter the pKa of adjacent functionalities and lead to more favorable interactions with biological targets.[1]
Consequently, this compound is not merely a synthetic curiosity but a strategically designed intermediate for accessing novel chemical matter with potentially superior pharmacological profiles. It is particularly noted as a key intermediate in the synthesis of small-molecule chaperones for treating conditions like cystic fibrosis and in the development of modern agrochemicals.[1]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical data for 4-Acetyl-2,2-difluoro-1,3-benzodioxole are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 126120-83-0 | [3][4] |
| Molecular Formula | C₉H₆F₂O₃ | [3] |
| Molecular Weight | 200.14 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Melting Point | 63-66 °C | [2] |
| Density | ~1.36 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO); slightly soluble in water. | [2] |
| Synonyms | 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone; 1-(2,2-Difluorobenzo[d][2][5]dioxol-4-yl)ethanone | [3] |
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed. 4-Acetyl-2,2-difluoro-1,3-benzodioxole is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Store in a cool, dry place in a tightly sealed container, protected from light.[2]
-
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthesis and Reaction Chemistry
The synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole can be logically approached as a two-stage process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by the introduction of the acetyl group onto the aromatic ring.
Stage 1: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core
The formation of the difluorinated benzodioxole ring is a critical step. A common industrial route involves the fluorination of a pre-formed 2,2-dichloro-1,3-benzodioxole precursor. This halogen exchange (HALEX) reaction leverages a fluoride salt to replace the chlorine atoms.
A patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF).[6] The efficiency of this reaction is significantly enhanced by a catalyst, such as potassium hydrogen fluoride (KHF₂), in a high-boiling polar aprotic solvent.[6]
Experimental Protocol (Illustrative):
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To a suitable reactor, charge 2,2-dichloro-1,3-benzodioxole, potassium fluoride, and a catalytic amount of potassium hydrogen fluoride.
-
Add a high-boiling solvent (e.g., tetramethylene sulfone).
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Heat the reaction mixture with stirring to a temperature between 100 °C and 200 °C.[6]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the mixture and add water to dissolve the inorganic salts.
-
The organic phase, containing the desired 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.[6]
Caption: Stage 1: Synthesis of the core ring system.
Stage 2: Friedel-Crafts Acylation
With the core heterocyclic system in hand, the acetyl group is introduced via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This classic reaction involves an acylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7][8]
The 2,2-difluoro-1,3-benzodioxole ring is activated towards electrophilic substitution. The acylation is expected to be regioselective, directing the incoming acetyl group to the 4-position due to the ortho, para-directing nature of the ether-like oxygen atoms of the dioxole ring.
Experimental Protocol (Proposed):
-
Cool a solution of 2,2-difluoro-1,3-benzodioxole in a suitable inert solvent (e.g., dichloromethane) in an ice bath.
-
Add a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the low temperature. The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric quantity rather than a catalytic one.[7]
-
Slowly add the acylating agent (e.g., acetyl chloride) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Acetyl-2,2-difluoro-1,3-benzodioxole.
Caption: Stage 2: Friedel-Crafts Acylation workflow.
Spectroscopic Analysis (Predictive)
While a comprehensive set of published experimental spectra for this specific molecule is limited, a robust predictive analysis can be conducted based on established spectroscopic principles and data from structurally analogous compounds, such as 4-ethynyl-2,2-difluoro-1,3-benzodioxole.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the three protons of the acetyl methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H-5, H-6, H-7) | 7.0 - 7.8 | Multiplet (m) | 3H |
| Acetyl-H (CH₃) | ~2.6 | Singlet (s) | 3H |
Causality: The aromatic protons will appear in the typical downfield region. Their exact shifts and coupling patterns will form a complex multiplet due to their ortho and meta relationships. The methyl protons of the acetyl group are adjacent to a carbonyl, deshielding them to ~2.6 ppm, and will appear as a sharp singlet as there are no adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 190 |
| Aromatic (C-O) | 140 - 150 |
| Aromatic (C-H, C-C) | 110 - 135 |
| Difluoromethylene (CF₂) | 115 - 125 (triplet, ¹JCF) |
| Acetyl (CH₃) | 25 - 35 |
Causality: The carbonyl carbon is highly deshielded and will appear furthest downfield. The carbon of the CF₂ group will be visible as a triplet due to one-bond coupling to the two fluorine atoms. The aromatic carbons will have distinct signals, with those bonded to oxygen appearing further downfield than those bonded to hydrogen or other carbons.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. The exact chemical shift would require experimental determination but would be in the characteristic range for gem-difluoroaliphatic systems.
Mass Spectrometry (MS)
The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 200. Key fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺) and the loss of an acetyl group ([M-43]⁺), corresponding to the cleavage of the C-C bond adjacent to the carbonyl.
Applications in Drug Discovery and Development
The primary value of 4-Acetyl-2,2-difluoro-1,3-benzodioxole lies in its role as a versatile synthetic intermediate.[2] The acetyl group serves as a convenient chemical handle for a wide range of subsequent transformations, allowing for the construction of more complex molecular architectures.
-
Building Block for Heterocycles: The ketone functionality can be readily converted into other functional groups or used as a starting point for constructing new heterocyclic rings (e.g., pyrazoles, isoxazoles) appended to the benzodioxole core.
-
Precursor for Advanced Intermediates: The 2,2-difluoro-1,3-benzodioxole moiety is present in advanced drug candidates. For instance, derivatives are used in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[10]
-
Improving Pharmacokinetics: The 1,3-benzodioxole scaffold has been incorporated into various therapeutic agents to improve their anti-tumor efficacy, in part by influencing their metabolic profile.[11] The difluorinated version is a modern iteration of this strategy, designed to offer enhanced metabolic stability.
The compound serves as a foundational element for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting a range of diseases, from cancer to genetic disorders.[10][11]
Conclusion
4-Acetyl-2,2-difluoro-1,3-benzodioxole is more than a simple aromatic ketone; it is a strategically important building block for modern synthetic chemistry. Its well-defined physicochemical properties, logical and accessible synthetic routes, and the desirable pharmacokinetic characteristics imparted by its fluorinated core make it an invaluable tool for researchers. This guide has provided a technical framework for understanding and utilizing this compound, from its synthesis and handling to its spectroscopic characterization and strategic application in the development of next-generation therapeutics and agrochemicals.
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